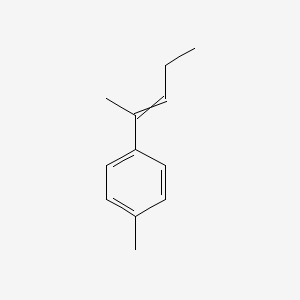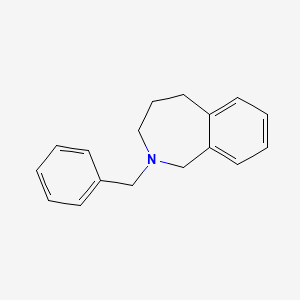
1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)- is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The structure of this compound consists of a seven-membered azepine ring fused with a benzene ring, and it has a phenylmethyl substituent at the second position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)- can be achieved through several methods. One common approach involves the cyclization of 3-phenylpropan-1-amine with acylation using methyl chloroformate, followed by cyclization with trifluoromethanesulfonic acid . Another method includes the lithiation of o-benzylaniline in the presence of a base, followed by reaction with cinnamic acid methyl ester, deprotection, and cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or azepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulating their activity and leading to physiological effects. For example, some benzazepine derivatives are known to interact with nicotinic acetylcholine receptors, influencing neurotransmission .
類似化合物との比較
Similar Compounds
1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one: Another benzazepine derivative with similar structural features.
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine: A compound with a methano bridge in the azepine ring.
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: A benzazepine derivative with a carbonyl group at the second position.
Uniqueness
1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)- is unique due to its specific substitution pattern and the presence of a phenylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
54311-89-6 |
|---|---|
分子式 |
C17H19N |
分子量 |
237.34 g/mol |
IUPAC名 |
2-benzyl-1,3,4,5-tetrahydro-2-benzazepine |
InChI |
InChI=1S/C17H19N/c1-2-7-15(8-3-1)13-18-12-6-11-16-9-4-5-10-17(16)14-18/h1-5,7-10H,6,11-14H2 |
InChIキー |
NTKSCRDSGUPFJG-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2CN(C1)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



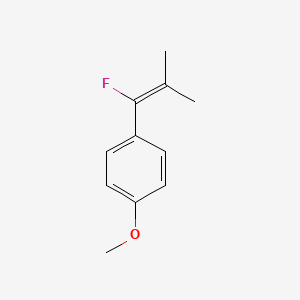
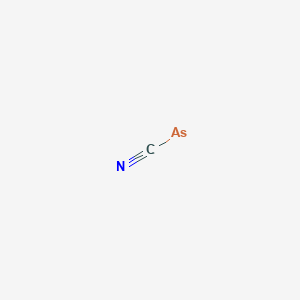


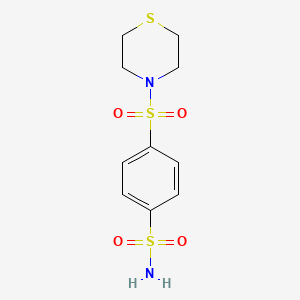
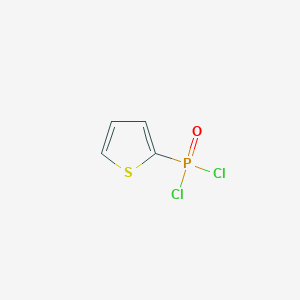



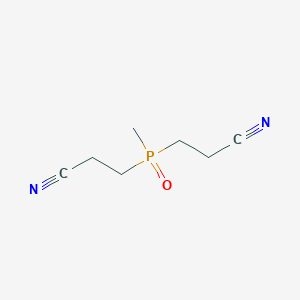
![{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14640856.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640858.png)
